1-(2'-Deoxyribosyl)-2-pyrimidinone

Descripción general

Descripción

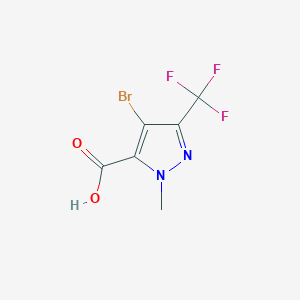

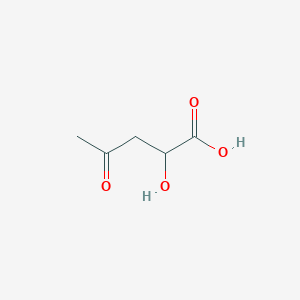

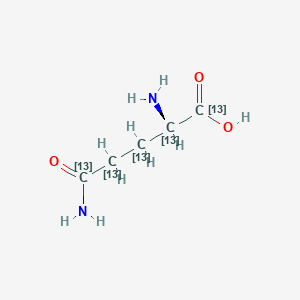

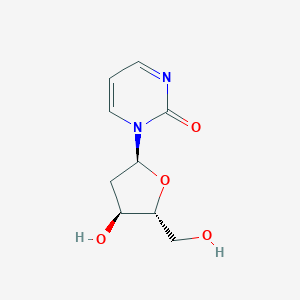

“1-(2’-Deoxyribosyl)-2-pyrimidinone” is a type of nucleoside, which is a molecule that plays a crucial role in various biological roles in life. Nucleosides are formed by a purine or pyrimidine base bonded to the anomeric carbon of ribo or 2’-deoxyribose moiety .

Synthesis Analysis

The enzymatic synthesis of nucleoside analogs, such as “1-(2’-Deoxyribosyl)-2-pyrimidinone”, is often catalyzed by nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs). This process has been shown to be an efficient alternative to traditional multistep chemical methods, as chemical glycosylation reactions include several protection-deprotection steps .Molecular Structure Analysis

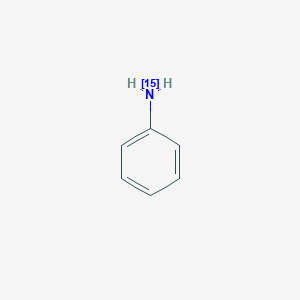

The molecular structure of “1-(2’-Deoxyribosyl)-2-pyrimidinone” involves a pyrimidinone base bonded to a 2’-deoxyribose moiety .Chemical Reactions Analysis

In enzymology, a nucleoside deoxyribosyltransferase (EC 2.4.2.6) is an enzyme that catalyzes the chemical reaction 2-deoxy-D-ribosyl-base 1 + base 2 2-deoxy-D-ribosyl-base 2 + base 1 . Thus, the two substrates of this enzyme are 2-deoxy-D-ribosyl-base 1 and base 2, whereas its two products are 2-deoxy-D-ribosyl-base 2 and base 1 .Aplicaciones Científicas De Investigación

Synthesis and Molecular Incorporation

1-(2'-Deoxyribosyl)-2-pyrimidinone (dK) and its derivatives have been synthesized from 2'-deoxycytidine or 2'-deoxythymidine via oxidation processes. These compounds are used in the chemical synthesis of oligodeoxynucleotides. They are incorporated into oligodeoxynucleotides by replacing dA-dT and dG-dC base pairs with dA-d5 or dG-dK base pairs, respectively. This modification plays a role in studying the structural and thermal properties of nucleic acids (Gildea & McLaughlin, 1989).

Generation of Abasic Sites in DNA

2-Pyrimidinone residues in DNA are susceptible to glycosidic bond cleavage under mildly acidic conditions. This reaction results in the formation of apurinic/apyrimidinic (abasic) sites when a 2-pyrimidinone nucleoside residue is present in a DNA fragment. Creating abasic sites at specific locations within DNA sequences is crucial for understanding DNA repair mechanisms and the biological consequences of DNA damage (Iocono, Gildea, & McLaughlin, 1990).

Photochemical Properties

The photochemical properties of 2(1H)-pyrimidinones are being studied due to their relevance in understanding DNA damage. For instance, the study of 1-methyl-2(1H)-pyrimidinone has shown that its photochemical behavior, including its S1 lifetime and reaction kinetics, is significantly affected by the solvent used. This research provides insights into the secondary photochemistry of DNA lesions, specifically the transformation of pyrimidine bases into other forms under UV light (Ryseck et al., 2013).

Propiedades

IUPAC Name |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJOIGZDWKFVCO-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC=NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176443 | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2'-Deoxyribosyl)-2-pyrimidinone | |

CAS RN |

22003-30-1 | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Deoxyribosyl)-2-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.